普美雌烯 D3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

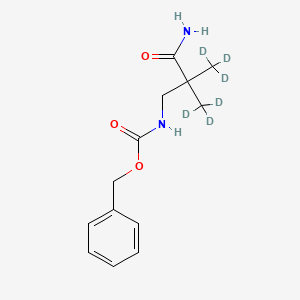

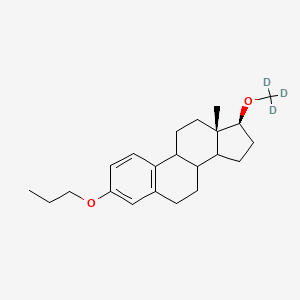

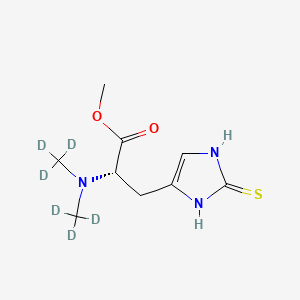

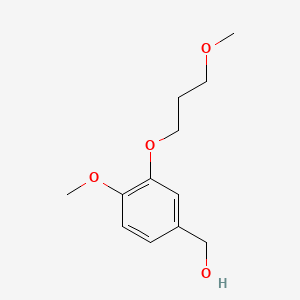

Promestriene D3, also known as estradiol 3-propyl 17β-methyl diether, is a synthetic estrogen . It is used topically in a 1% cream formulation for the treatment of vaginal atrophy in women . It is the 3-propyl and 17β-methyl diether of estradiol and does not appear to convert into estradiol in the body . Promestriene is minimally absorbed and appears to have negligible systemic estrogenic effect .

Molecular Structure Analysis

Promestriene D3 has a molecular formula of C22H29D3O2 and a molecular weight of 331.51 . The structure of Promestriene D3 is similar to that of estradiol, with the addition of a 3-propyl and 17β-methyl diether .

Physical And Chemical Properties Analysis

Promestriene D3 has a molecular formula of C22H32O2 and a molecular weight of 328.49 .

科学研究应用

绝经后萎缩性阴道炎管理

普美雌烯因其治疗绝经后萎缩性阴道炎的安全性及有效性而受到研究。孙等人(2009 年)的一项研究发现,普美雌烯胶囊治疗未显示出不良反应,并且在治疗萎缩性阴道炎症状方面有效,而卵泡刺激激素、雌二醇或子宫内膜厚度血清水平没有显着变化,表明其在绝经后女性中使用是安全的 (孙等人,2009 年)。

对雌激素敏感癌细胞的影响

研究已经探讨了普美雌烯对雌激素敏感型乳腺癌细胞增殖的影响。Almodovar 等人(2013 年)对雌激素反应性乳腺癌细胞系进行的体外测试显示,在雌激素充足的条件下,普美雌烯没有表现出细胞增殖特性。然而,在雌激素缺乏的条件下,观察到了低剂量普美雌烯对细胞增殖的影响,这提示在为服用芳香化酶抑制剂的绝经后乳腺癌幸存者开具阴道萎缩症时要谨慎 (Almodovar 等人,2013 年)。

Almodovar 等人(2015 年)的另一项研究表明,普美雌烯可以刺激雌激素受体阳性乳腺癌细胞系中的 GREB1 表达,这表明潜在的雌激素样细胞信号传导,这可能是其在某些癌症治疗中使用的禁忌症 (Almodovar 等人,2015 年)。

压力性尿失禁术前使用

Tinelli 等人(2007 年)的一项研究评估了普美雌烯治疗对接受压力性尿失禁 (SUI) 手术矫正的患者的疗效,发现术前给药可以潜在地改善盆底的营养和血管化,尽管没有统计支持 (Tinelli 等人,2007 年)。

癌症患者的血清雌酮硫酸盐水平

Del Pup 等人(2012 年)对阴道普美雌烯对癌症患者血清雌酮硫酸盐水平的影响进行了一项研究,发现没有显着的总体影响,但注意到个别患者在治疗前后存在广泛的水平,突出了其影响的复杂性在敏感人群中 (Del Pup 等人,2012 年)。

作用机制

Target of Action

Promestriene D3, also known as 3-propyl ethyl, 17B-methyl estradiol, is a synthetic estrogen analog . The primary targets of Promestriene D3 are estrogen receptors, which play a crucial role in various physiological processes, including the regulation of the menstrual cycle and reproductive development .

Mode of Action

Promestriene D3 interacts with its targets, the estrogen receptors, by binding to them and inducing a conformational change. This change allows the receptors to interact with specific DNA sequences known as estrogen response elements, leading to the transcription of target genes . The interaction of Promestriene D3 with its targets results in estrogen-like effects on cell proliferation and estrogen-responsive gene expression .

Biochemical Pathways

The biochemical pathways affected by Promestriene D3 are those involved in estrogen signaling. These pathways play a crucial role in various biological processes, including cell growth, differentiation, and reproduction . The downstream effects of these pathways include the regulation of gene expression and cellular function.

Pharmacokinetics

Promestriene D3 is applied topically, and it has been reported to be minimally absorbed . This means that its systemic bioavailability is low, which reduces the risk of systemic side effects.

Result of Action

The molecular and cellular effects of Promestriene D3’s action include the alleviation of vulvovaginal atrophic symptoms and the acceleration of wound healing following vulvovaginal surgery or trauma . It has also been used in trials studying the prevention of Hypospadias .

安全和危害

属性

IUPAC Name |

(13S,17S)-13-methyl-3-propoxy-17-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-4-13-24-16-6-8-17-15(14-16)5-7-19-18(17)11-12-22(2)20(19)9-10-21(22)23-3/h6,8,14,18-21H,4-5,7,9-13H2,1-3H3/t18?,19?,20?,21-,22-/m0/s1/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWKNLFTJBHTSD-QXUNDURPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])O[C@H]1CCC2[C@@]1(CCC3C2CCC4=C3C=CC(=C4)OCCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Promestriene D3 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-[(2S,5R)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B587555.png)

![(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV) dichloride](/img/structure/B587556.png)

![2-[(2-Ethoxyphenoxy)methyl]-4-methylmorpholine](/img/structure/B587558.png)